molecular formula C16H13N3O3 B588179 Mébendazole-d3 CAS No. 1173021-87-8

Mébendazole-d3

Numéro de catalogue: B588179
Numéro CAS: 1173021-87-8
Poids moléculaire: 298.316
Clé InChI: OPXLLQIJSORQAM-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mebendazole-d3 is a deuterated form of mebendazole, a benzimidazole anthelmintic used to treat parasitic worm infections. The deuterium labeling in Mebendazole-d3 makes it particularly useful as an analytical standard in various scientific studies .

Applications De Recherche Scientifique

Mebendazole-d3 is extensively used in scientific research due to its stability and unique properties. Some of its applications include:

Mécanisme D'action

Target of Action

Mebendazole-d3, also known as Mebendazole D3, primarily targets the tubulin in the cells of parasites . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. The cytoskeleton provides structure to the cell and is involved in many critical cellular processes, including cell division and intracellular transport .

Mode of Action

Mebendazole-d3 interacts with its target by binding to the colchicine-sensitive site of tubulin , thereby inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation leads to degenerative alterations in the tegument and intestinal cells of the worm . It’s also suggested that Mebendazole-d3 has anticancer effects through additional mechanisms such as caspase activation, angiogenesis inhibition, hedgehog inhibition, and inhibition of signal transducing kinases .

Biochemical Pathways

The primary biochemical pathway affected by Mebendazole-d3 is the microtubule assembly pathway . By inhibiting tubulin polymerization, Mebendazole-d3 disrupts the formation of microtubules, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape . This disruption leads to the death of the parasite. In the context of cancer, Mebendazole-d3 is believed to disrupt the pathways promoting survival, proliferation, and metastatic spread .

Pharmacokinetics

Studies on mebendazole have shown that it can reach therapeutic concentrations at the disease site . In a clinical study, patients with treatment refractory gastrointestinal cancer were treated with individualized dose adjusted mebendazole up to 4 g/day to target a serum concentration of 300 ng/ml .

Result of Action

The action of Mebendazole-d3 results in the death of the parasite by causing degenerative alterations in its cells . In the context of cancer, Mebendazole-d3 exhibits direct cytotoxic activity, synergizes with ionizing radiations and different chemotherapeutic agents, and stimulates antitumoral immune response . It has been shown to reduce or completely arrest tumor growth, markedly decrease metastatic spread, and improve survival .

Action Environment

The efficacy and stability of Mebendazole-d3 can be influenced by various environmental factors. For instance, the drug’s anticancer effects can be affected by the tumor microenvironment, which includes factors such as hypoxia

Analyse Biochimique

Biochemical Properties

Mebendazole-d3 plays a crucial role in biochemical reactions, particularly in the study of drug metabolism and pharmacokinetics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tubulin, a protein that forms microtubules. Mebendazole-d3 binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization and leading to the loss of cytoplasmic microtubules . This interaction disrupts the cellular structure and function of parasitic worms, making it an effective anthelmintic agent.

Cellular Effects

Mebendazole-d3 has significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to reduce cell proliferation, induce apoptosis, and cause cell cycle arrest at the G2/M phase . Mebendazole-d3 also affects cell signaling pathways, including the inhibition of the hedgehog signaling pathway and the activation of caspases, which are involved in programmed cell death . Additionally, it influences gene expression and cellular metabolism by disrupting microtubule dynamics and interfering with glucose uptake and utilization .

Molecular Mechanism

The molecular mechanism of Mebendazole-d3 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Mebendazole-d3 binds to tubulin, preventing its polymerization and leading to the destabilization of microtubules . This inhibition of microtubule formation disrupts cellular processes such as mitosis, leading to cell cycle arrest and apoptosis. Furthermore, Mebendazole-d3 inhibits the activity of various enzymes involved in glucose metabolism, reducing the energy supply to cells and contributing to its antiparasitic and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mebendazole-d3 change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that Mebendazole-d3 maintains its antiparasitic and anticancer activities over extended periods . The stability and efficacy of Mebendazole-d3 can be influenced by factors such as temperature, pH, and exposure to light. In vitro and in vivo studies have demonstrated that Mebendazole-d3 can have long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Mebendazole-d3 vary with different dosages in animal models. At low doses, Mebendazole-d3 effectively inhibits the growth of parasitic worms and cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects such as bone marrow suppression and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. Studies in animal models have shown that Mebendazole-d3 can be safely administered at doses that achieve therapeutic concentrations without causing severe toxicity .

Metabolic Pathways

Mebendazole-d3 is involved in various metabolic pathways, including those related to its antiparasitic and anticancer activities. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Mebendazole-d3, converting it into active and inactive metabolites . These metabolic pathways influence the pharmacokinetics and pharmacodynamics of Mebendazole-d3, affecting its efficacy and safety profile.

Transport and Distribution

Mebendazole-d3 is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to different tissues via the bloodstream . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Mebendazole-d3 accumulates in tissues such as the liver, kidneys, and intestines, where it exerts its therapeutic effects . The distribution of Mebendazole-d3 is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .

Subcellular Localization

The subcellular localization of Mebendazole-d3 is primarily in the cytoplasm, where it interacts with microtubules and other cellular structures . The compound can also localize to specific compartments or organelles, depending on its targeting signals and post-translational modifications. Mebendazole-d3’s activity and function are influenced by its localization within the cell, as it needs to reach its target sites to exert its effects . The subcellular distribution of Mebendazole-d3 can impact its efficacy and the overall cellular response to treatment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mebendazole-d3 involves the incorporation of deuterium into the methyl group of mebendazole. This is typically achieved through a series of chemical reactions starting with the formation of the benzimidazole ring. The process involves reacting o-phenylenediamine with a carboxylic acid derivative .

Industrial Production Methods

Industrial production of Mebendazole-d3 follows similar synthetic routes but on a larger scale. High-pressure homogenization techniques are often employed to enhance the solubility and dissolution rate of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Mebendazole-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the benzimidazole ring structure.

    Reduction: Typically involves the reduction of the carbonyl group.

    Substitution: Commonly occurs at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various derivatives of the benzimidazole ring, which can be further analyzed for their pharmacological properties .

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name

trideuteriomethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLLQIJSORQAM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746829
Record name (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-87-8
Record name (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-87-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.